molecular formula C14H23FN2 B5721382 N,N-diethyl-N'-(4-fluorobenzyl)-N'-methyl-1,2-ethanediamine

N,N-diethyl-N'-(4-fluorobenzyl)-N'-methyl-1,2-ethanediamine

Cat. No. B5721382
M. Wt: 238.34 g/mol
InChI Key: XQXOLXNQYVZFDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-N'-(4-fluorobenzyl)-N'-methyl-1,2-ethanediamine (FUB-MDMB) is a synthetic cannabinoid that has gained popularity in recent years due to its potency and effectiveness in scientific research. It belongs to the group of indazole-based synthetic cannabinoids and is commonly used as a research chemical. The purpose of

Mechanism of Action

N,N-diethyl-N'-(4-fluorobenzyl)-N'-methyl-1,2-ethanediamine acts on the endocannabinoid system by binding to cannabinoid receptors CB1 and CB2. This binding results in the activation of various signaling pathways that lead to the modulation of neurotransmitter release and subsequent physiological effects. N,N-diethyl-N'-(4-fluorobenzyl)-N'-methyl-1,2-ethanediamine has been found to have a high binding affinity for CB1 receptors, which are primarily located in the brain and central nervous system.
Biochemical and Physiological Effects
N,N-diethyl-N'-(4-fluorobenzyl)-N'-methyl-1,2-ethanediamine has been found to have a range of biochemical and physiological effects, including analgesic, anxiolytic, and anti-inflammatory properties. It has also been found to induce hypothermia and alter motor behavior in animal models. These effects are thought to be mediated through the activation of CB1 and CB2 receptors in the endocannabinoid system.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,N-diethyl-N'-(4-fluorobenzyl)-N'-methyl-1,2-ethanediamine in scientific research is its potency and effectiveness in studying the endocannabinoid system. It has a high binding affinity for CB1 receptors, which makes it a useful tool for investigating the effects of synthetic cannabinoids on the central nervous system. However, one of the limitations of using N,N-diethyl-N'-(4-fluorobenzyl)-N'-methyl-1,2-ethanediamine is its potential for abuse and dependence, which can make it difficult to control in laboratory settings.

Future Directions

As research on N,N-diethyl-N'-(4-fluorobenzyl)-N'-methyl-1,2-ethanediamine continues to evolve, there are several future directions that can be explored. One area of interest is the development of new synthetic cannabinoids with improved safety and efficacy profiles. Another potential direction is the investigation of the effects of N,N-diethyl-N'-(4-fluorobenzyl)-N'-methyl-1,2-ethanediamine on different types of pain and anxiety disorders. Additionally, there is a need for further research on the long-term effects of N,N-diethyl-N'-(4-fluorobenzyl)-N'-methyl-1,2-ethanediamine use and its potential for abuse and dependence.

Synthesis Methods

N,N-diethyl-N'-(4-fluorobenzyl)-N'-methyl-1,2-ethanediamine can be synthesized through a multi-step process involving the reaction of 4-fluorobenzyl chloride with N,N-diethyl-1,2-ethanediamine, followed by the addition of indazole-3-carboxaldehyde and subsequent reduction with sodium borohydride. The final product is purified through chromatography to obtain N,N-diethyl-N'-(4-fluorobenzyl)-N'-methyl-1,2-ethanediamine in its pure form.

Scientific Research Applications

N,N-diethyl-N'-(4-fluorobenzyl)-N'-methyl-1,2-ethanediamine is commonly used in scientific research as a tool to study the endocannabinoid system and its effects on the body. It is often used to investigate the structure-activity relationship of synthetic cannabinoids and their binding affinity to cannabinoid receptors. N,N-diethyl-N'-(4-fluorobenzyl)-N'-methyl-1,2-ethanediamine has also been used to study the effects of synthetic cannabinoids on the central nervous system, specifically in relation to pain management and anxiety disorders.

properties

IUPAC Name

N',N'-diethyl-N-[(4-fluorophenyl)methyl]-N-methylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23FN2/c1-4-17(5-2)11-10-16(3)12-13-6-8-14(15)9-7-13/h6-9H,4-5,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXOLXNQYVZFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C)CC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N',N'-diethyl-N-[(4-fluorophenyl)methyl]-N-methylethane-1,2-diamine

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